molecular formula C9H11NO2 B13001703 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid

7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B13001703
M. Wt: 165.19 g/mol
InChI Key: HHOGNAOTSOEFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Cyanobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C9H11NO2 It is characterized by a cyanide group and a carboxylic acid group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a solvent such as hexane and a catalyst to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyanide group can act as a nucleophile, participating in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the cyanide group but shares the bicyclic framework.

    7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Contains an oxygen atom in the bicyclic structure, leading to different chemical properties.

    Norbornane derivatives: Similar bicyclic structure but with varying functional groups.

Uniqueness: 7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of both cyanide and carboxylic acid groups on a rigid bicyclic framework. This combination of functional groups and structural rigidity makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Cyanobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by its bicyclic framework, which contributes to its unique biological properties. The presence of the cyano group and carboxylic acid functionality enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that modifications to the bicyclic structure could enhance its effectiveness against resistant strains of bacteria, particularly those producing β-lactamases .

Inhibition of Amino Acid Transporters

One notable mechanism of action involves the inhibition of L-type amino acid transporter LAT1. This inhibition leads to suppressed growth and induced apoptosis in various cancer cell lines, including KB, Saos-2, and C6 . The compound's ability to interfere with amino acid transport is crucial for cancer cell metabolism, making it a potential candidate for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, which are essential for the apoptotic pathway in cancer cells.
  • Transporter Inhibition : By inhibiting LAT1, it disrupts the uptake of essential amino acids necessary for tumor growth .

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Antibacterial Activity : In vitro tests showed that derivatives of this compound displayed potent activity against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .
  • Cancer Research : A study demonstrated that treatment with this compound led to a significant reduction in cell viability in human cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialVarious Bacterial StrainsSignificant antibacterial activity
Cancer Cell GrowthKB, Saos-2, C6Suppressed growth and induced apoptosis
Amino Acid TransporterLAT1Inhibition leading to disrupted amino acid uptake

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

7-cyanobicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C9H11NO2/c10-4-8-5-1-2-6(8)7(3-5)9(11)12/h5-8H,1-3H2,(H,11,12)

InChI Key

HHOGNAOTSOEFCW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.